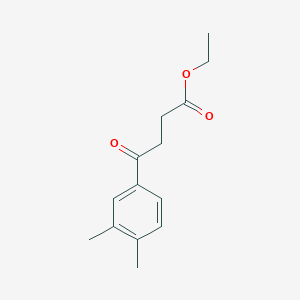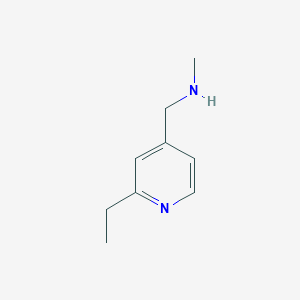
1-(2-ethylpyridin-4-yl)-N-methylmethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-ethylpyridin-4-yl)-N-methylmethanamine, also known as EPM, is a chemical compound that has gained attention in recent years due to its potential use in scientific research. EPM is a monoamine oxidase inhibitor (MAOI) and has been shown to have effects on the central nervous system.
Mecanismo De Acción
1-(2-ethylpyridin-4-yl)-N-methylmethanamine works by inhibiting the activity of monoamine oxidase, an enzyme that breaks down neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting this enzyme, 1-(2-ethylpyridin-4-yl)-N-methylmethanamine increases the levels of these neurotransmitters in the brain, leading to changes in mood and behavior.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 1-(2-ethylpyridin-4-yl)-N-methylmethanamine can have a range of biochemical and physiological effects, including changes in neurotransmitter levels, alterations in gene expression, and changes in brain structure and function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(2-ethylpyridin-4-yl)-N-methylmethanamine in lab experiments is its ability to selectively inhibit monoamine oxidase, allowing researchers to study the effects of specific neurotransmitters on behavior and brain function. However, 1-(2-ethylpyridin-4-yl)-N-methylmethanamine can also have potentially harmful effects on the liver and should be used with caution in lab experiments.
Direcciones Futuras
There are several potential future directions for research on 1-(2-ethylpyridin-4-yl)-N-methylmethanamine, including its use in the treatment of neurological and psychiatric disorders, its potential as an anti-inflammatory agent, and its use in the study of neurotransmitter function and brain structure and function.
In conclusion, 1-(2-ethylpyridin-4-yl)-N-methylmethanamine is a chemical compound with potential use in scientific research due to its ability to selectively inhibit monoamine oxidase and its potential effects on the central nervous system. Further research is needed to fully understand its potential applications and limitations.
Métodos De Síntesis
1-(2-ethylpyridin-4-yl)-N-methylmethanamine can be synthesized through several methods, including the reaction of 2-ethylpyridine with methylamine and formaldehyde or the reaction of 2-ethylpyridine with N-methylformamide and formaldehyde. The resulting compound can then be purified through recrystallization or chromatography.
Aplicaciones Científicas De Investigación
1-(2-ethylpyridin-4-yl)-N-methylmethanamine has been studied for its potential use in the treatment of neurological and psychiatric disorders, such as depression, anxiety, and Parkinson's disease. It has also been shown to have anti-inflammatory properties and may have potential use in the treatment of inflammatory diseases.
Propiedades
Número CAS |
165558-82-7 |
|---|---|
Nombre del producto |
1-(2-ethylpyridin-4-yl)-N-methylmethanamine |
Fórmula molecular |
C9H14N2 |
Peso molecular |
150.22 g/mol |
Nombre IUPAC |
1-(2-ethylpyridin-4-yl)-N-methylmethanamine |
InChI |
InChI=1S/C9H14N2/c1-3-9-6-8(7-10-2)4-5-11-9/h4-6,10H,3,7H2,1-2H3 |
Clave InChI |
YTBSSHLAAQLQMK-UHFFFAOYSA-N |
SMILES |
CCC1=NC=CC(=C1)CNC |
SMILES canónico |
CCC1=NC=CC(=C1)CNC |
Sinónimos |
4-Pyridinemethanamine,2-ethyl-N-methyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Methylimidazo[5,1-b]thiazole](/img/structure/B67318.png)

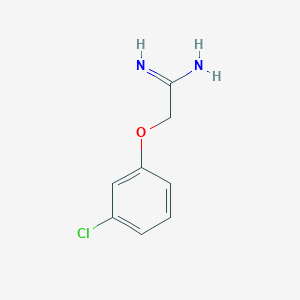
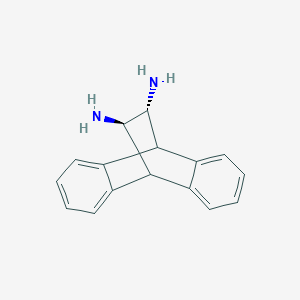
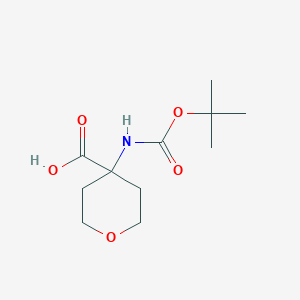
![Carbamic acid, [2-(aminooxy)propyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B67327.png)


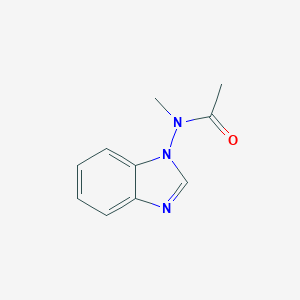


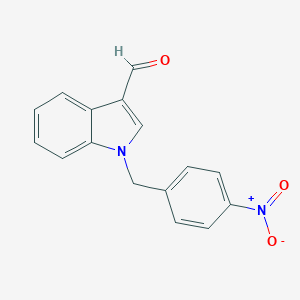
![5-[3-Chloro-5-(trifluoromethyl)pyrid-2-ylsulphonyl]thiophene-2-sulphonyl chloride](/img/structure/B67349.png)
